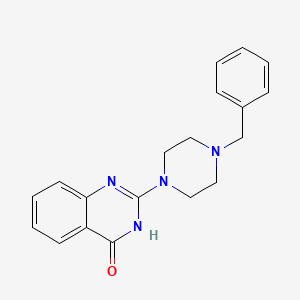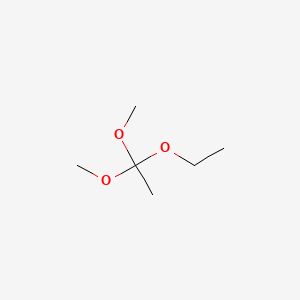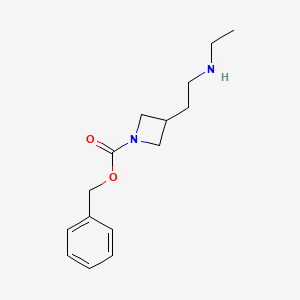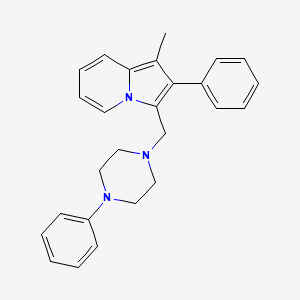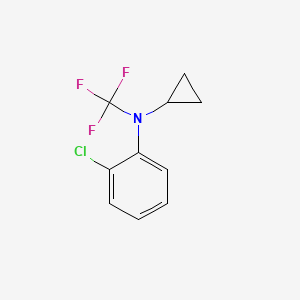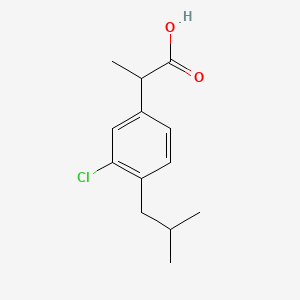
2-(3-Chloro-4-isobutylphenyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-isobutylphenyl)propionic acid is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. It is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound is structurally related to ibuprofen, which is widely used to treat mild to moderate pain, fever, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-isobutylphenyl)propionic acid typically involves the Friedel-Crafts acylation of 3-chloro-4-isobutylbenzene with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-4-isobutylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-isobutylphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The primary mechanism of action of 2-(3-Chloro-4-isobutylphenyl)propionic acid involves the non-selective, reversible inhibition of cyclooxygenase enzymes COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propionic acid, a widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with similar therapeutic effects but distinct pharmacokinetic properties
Uniqueness
2-(3-Chloro-4-isobutylphenyl)propionic acid is unique due to the presence of a chlorine atom on the aromatic ring, which can influence its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in potency, duration of action, and side effect profile compared to other NSAIDs .
Eigenschaften
CAS-Nummer |
58880-41-4 |
|---|---|
Molekularformel |
C13H17ClO2 |
Molekulargewicht |
240.72 g/mol |
IUPAC-Name |
2-[3-chloro-4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17ClO2/c1-8(2)6-11-5-4-10(7-12(11)14)9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ZHJFTHAIVITSPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C=C(C=C1)C(C)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



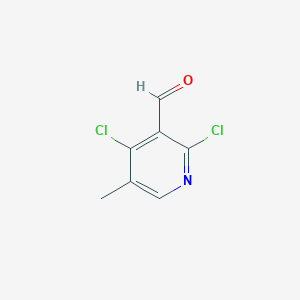

![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
